Dual-Target Binding Affinity: PKM2 activator 6 Demonstrates Concurrent PKM2 Activation and PDK1 Inhibition, Unlike Single-Target Comparators
PKM2 activator 6 (Compound Z10) binds to and activates PKM2 with a KD of 121 μM while simultaneously inhibiting PDK1 with a KD of 19.6 μM [1]. In contrast, the well-characterized PKM2 activator TEPP-46 activates PKM2 with an AC50 of 92 nM but exhibits no reported PDK1 inhibitory activity . DASA-58 activates PKM2 with an AC50 of 38 nM, also without PDK1 inhibition . The dual-target profile of PKM2 activator 6 is a designed feature to address the insufficiency of single-target modulation in reversing the Warburg effect [1].
| Evidence Dimension | Target binding and functional modulation |
|---|---|
| Target Compound Data | PKM2 KD = 121 μM; PDK1 KD = 19.6 μM |
| Comparator Or Baseline | TEPP-46: PKM2 AC50 = 92 nM; PDK1: not applicable. DASA-58: PKM2 AC50 = 38 nM; PDK1: not applicable. |
| Quantified Difference | Dual-target activity (PKM2 activation + PDK1 inhibition) vs. single-target PKM2 activation only. PKM2 activator 6's PDK1 inhibition (KD 19.6 μM) is a unique functional attribute absent in TEPP-46 and DASA-58. |
| Conditions | Biochemical binding assays (KD for Z10) and enzymatic activation assays (AC50 for TEPP-46, DASA-58) |
Why This Matters
For research requiring simultaneous modulation of both PKM2 and PDK1 to study metabolic network effects, PKM2 activator 6 provides a unique tool that single-target agents cannot substitute.
- [1] Ma Y, Lai X, Wen Z, et al. Design, synthesis and biological evaluation of novel modified dual-target shikonin derivatives for colorectal cancer treatment. Bioorg Chem. 2023;139:106703. View Source
